molecular formula C16H19NO10S B13811360 4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]

4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]

Cat. No.: B13811360
M. Wt: 417.4 g/mol
InChI Key: WTEDCRZHOZSQII-JPIRQXTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside is a chemical compound with the molecular formula C16H19NO10S. It is commonly used as a fluorogenic substrate in biochemical assays, particularly for the detection of enzyme activity. The compound is known for its ability to release a fluorescent product upon enzymatic cleavage, making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside typically involves the reaction of 4-methylumbelliferone with a suitable glucosamine derivative. The reaction conditions often include the use of solvents such as methanol or water and may require specific temperature and pH conditions to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is designed to ensure high purity and consistency, which is crucial for its use in research and diagnostic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside involves its enzymatic cleavage by specific enzymes. The compound acts as a substrate, and upon cleavage, it releases 4-methylumbelliferone, which is highly fluorescent. This fluorescence can be measured to determine the activity of the enzyme, providing valuable insights into various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside is unique due to its specific substrate properties for enzymes like heparin sulphamidase. Its ability to release a fluorescent product upon enzymatic cleavage makes it particularly valuable in assays requiring high sensitivity and specificity .

Properties

Molecular Formula

C16H19NO10S

Molecular Weight

417.4 g/mol

IUPAC Name

[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamic acid

InChI

InChI=1S/C16H19NO10S/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24)/t11-,13-,14-,15-,16-/m1/s1

InChI Key

WTEDCRZHOZSQII-JPIRQXTESA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)O

Origin of Product

United States

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